molecular formula C20H34N2O4 B049208 Spiriprostil CAS No. 122946-42-3

Spiriprostil

Cat. No. B049208
M. Wt: 366.5 g/mol
InChI Key: FFUQYYWTQVXVNM-YRNRMSPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiriprostil is a synthetic analog of prostaglandin E1 (PGE1), which is used for various medical purposes. It has shown potential as a therapeutic agent in the treatment of various diseases such as gastric ulcers, pulmonary hypertension, and cervical ripening. The aim of

Mechanism Of Action

Spiriprostil acts by binding to the prostaglandin E1 receptor, which is found in various tissues throughout the body. This binding activates a signaling pathway that leads to the production of cyclic AMP (cAMP), a molecule that plays a key role in many cellular processes. The increase in cAMP levels leads to various physiological effects, including smooth muscle relaxation, vasodilation, and increased mucus secretion.

Biochemical And Physiological Effects

Spiriprostil has been shown to have various biochemical and physiological effects. It induces cervical ripening by increasing the production of enzymes that break down collagen, a key component of the cervix. It also causes smooth muscle relaxation in the lungs, which leads to vasodilation and increased blood flow. Additionally, Spiriprostil increases mucus secretion in the stomach, which helps to protect against gastric ulcers.

Advantages And Limitations For Lab Experiments

Spiriprostil has several advantages for use in lab experiments. It is stable and can be stored for long periods of time, making it easy to use in experiments. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option. However, Spiriprostil has some limitations. It has a short half-life, which means that it needs to be administered frequently in experiments. Additionally, it has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Spiriprostil. One potential area of research is its use in the treatment of pulmonary hypertension. Further studies could investigate the optimal dosing and administration of Spiriprostil for this condition. Additionally, Spiriprostil could be studied for its potential use in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Finally, future research could investigate the development of new analogs of Spiriprostil with improved pharmacological properties.
Conclusion:
In conclusion, Spiriprostil is a synthetic analog of prostaglandin E1 that has shown potential as a therapeutic agent in various medical conditions. Its mechanism of action involves binding to the prostaglandin E1 receptor, which leads to the production of cyclic AMP and various physiological effects. Spiriprostil has several advantages for use in lab experiments, including stability and cost-effectiveness, but also has some limitations, such as a short half-life and low solubility in water. Future research could investigate its potential use in the treatment of various conditions and the development of new analogs with improved pharmacological properties.

Synthesis Methods

Spiriprostil is synthesized from 16-phenoxyhexadecanoic acid, which is converted into the corresponding acid chloride. This acid chloride is then reacted with 16-hydroxyhexadecanoic acid in the presence of triethylamine to produce Spiriprostil.

Scientific Research Applications

Spiriprostil has been used in various scientific research studies to investigate its potential therapeutic effects. It has been studied for its ability to induce cervical ripening, which is important for the induction of labor. Spiriprostil has also been investigated for its potential use in the treatment of pulmonary hypertension, a condition that causes high blood pressure in the lungs. Additionally, Spiriprostil has been studied for its ability to protect against gastric ulcers, which are caused by inflammation and damage to the stomach lining.

properties

CAS RN

122946-42-3

Product Name

Spiriprostil

Molecular Formula

C20H34N2O4

Molecular Weight

366.5 g/mol

IUPAC Name

7-[(5S,8S,9R)-8-hexyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl]heptanoic acid

InChI

InChI=1S/C20H34N2O4/c1-2-3-4-7-10-15-13-14-20(18(25)21-19(26)22-20)16(15)11-8-5-6-9-12-17(23)24/h15-16H,2-14H2,1H3,(H,23,24)(H2,21,22,25,26)/t15-,16+,20-/m0/s1

InChI Key

FFUQYYWTQVXVNM-YRNRMSPPSA-N

Isomeric SMILES

CCCCCC[C@H]1CC[C@]2([C@@H]1CCCCCCC(=O)O)C(=O)NC(=O)N2

SMILES

CCCCCCC1CCC2(C1CCCCCCC(=O)O)C(=O)NC(=O)N2

Canonical SMILES

CCCCCCC1CCC2(C1CCCCCCC(=O)O)C(=O)NC(=O)N2

Other CAS RN

122946-42-3

synonyms

Spiriprostil

Origin of Product

United States

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